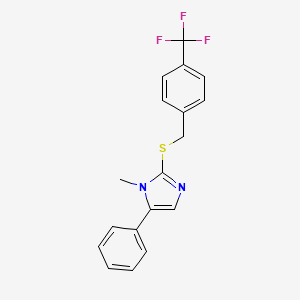

1-methyl-5-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-5-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SKF 96365, and it is a potent inhibitor of receptor-mediated calcium entry.

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

This compound, with its complex structure featuring a trifluoromethyl group and an imidazole ring, is a prime candidate for drug design and development. Its structural similarity to biologically active molecules makes it a valuable scaffold for synthesizing potential therapeutic agents. For instance, nitrogen heterocycles are core structures in many prescribed drugs, and modifications to this compound could lead to new medications for treating various diseases .

Organic Synthesis

In organic chemistry, this compound could be used in the synthesis of complex molecules. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are fundamental reactions in organic synthesis .

Biological Activity

Compounds with an imidazole ring, like the one , often exhibit significant biological activities. They can serve as antiviral, anti-inflammatory, or anticancer agents. Research into indole derivatives, which share a similar heterocyclic structure, has shown a wide range of biological applications, suggesting that this compound could also be explored for similar uses .

Neuroscience Research

Given its structural complexity, this compound might interact with central nervous system receptors or enzymes. It could play a role in the study of brain inflammation processes or as a potential lead compound for developing drugs targeting neurological disorders .

Mechanism of Action

Target of Action

The compound belongs to the class of imidazoles, which are often used in medicinal chemistry. Imidazoles can interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

The specific mode of action would depend on the target. For example, some imidazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

Imidazoles can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis of certain biomolecules or disrupt signal transduction pathways .

properties

IUPAC Name |

1-methyl-5-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRAJRZOZKLTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)

![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)

![(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2961962.png)